tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its tert-butyl and dimethyl substitutions, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl pyrroles.
Scientific Research Applications
tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific tert-butyl and dimethyl substitutions, which can influence its reactivity and interactions with other molecules. These structural features can make it more suitable for certain applications compared to other similar compounds.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-6-14-7-10(9)13(15,4)5/h9-10,14H,6-8H2,1-5H3 |
InChI Key |
WHUOUCXDSLDZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CNCC2CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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